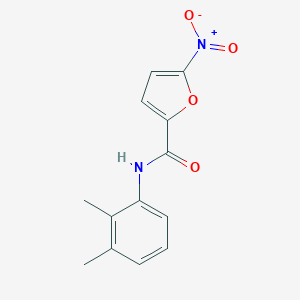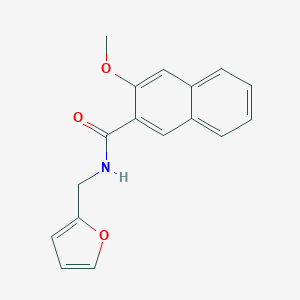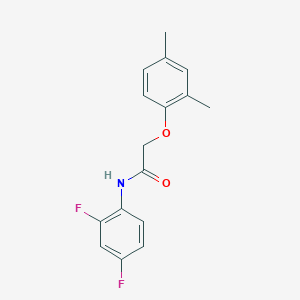
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, also known as DMNFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNFA is a member of the nitrofuran family of compounds, which have been shown to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes involved in cell wall synthesis and protein synthesis. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate the activity of ion channels and receptors involved in synaptic transmission.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of bacterial and fungal pathogens, which can lead to the development of new antimicrobial agents. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide also has some limitations, including its potential toxicity and the need for further studies on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, including the development of new analogs with improved biological activity and the investigation of its potential applications in other areas of scientific research. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide and to determine its safety and efficacy for use in humans.
Synthesemethoden
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been optimized to produce N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide in high yields and with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience. In cancer research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties.
Eigenschaften
Molekularformel |
C13H12N2O4 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI-Schlüssel |
BVPFTFLSOWTNMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
